2-Chloro-5-fluoro-4-methylphenol
Overview
Description
2-Chloro-5-fluoro-4-methylphenol is a fluorinated aromatic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of 2-Chloro-5-fluoro-4-methylphenol involves various methods. It has been used in the synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene . Other methods for the synthesis of phenols include ester rearrangement in the Fries rearrangement, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluoro-4-methylphenol can be represented by the linear formula: ClC6H3(CH3)OH . The molecular weight is 160.58 . The InChI key is ZGLIMOXKGUPYET-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-fluoro-4-methylphenol include a molecular weight of 160.58 , a storage temperature of room temperature , and a physical form of liquid .Scientific Research Applications
Molecular Structure and Antibacterial Activity
Vidhya, Austine, and Arivazhagan (2020) conducted an extensive study on 2-chloro-5-fluoro phenol (2C5FP), focusing on its molecular structure optimization and spectral characteristics. The study included vibrational spectral analysis (NMR, FT-IR, and Raman) and computational calculations at the DFT-B3LYP/6–31++G (d,p) level. It concluded that the molecular stability, chemical reactivity, and non-linear optical (NLO) properties of 2C5FP make it a biologically potent compound with significant antibacterial activity against various bacteria strains. The compound also showed strong interactions with specific proteins during molecular docking studies, supporting its antibacterial efficacy (Vidhya, Austine, & Arivazhagan, 2020).
Anaerobic Degradation of Phenolic Compounds
Sreekanth, Sivaramakrishna, Himabindu, and Anjaneyulu (2009) explored the anaerobic degradation of phenolic compounds, including 2-chloro-5-methylphenol, in lab-scale hybrid up-flow anaerobic sludge blanket reactors. The study assessed the feasibility of degrading specific EPA-listed phenolic compounds under thermophilic conditions and observed the efficiency of biodegradation through various monitoring parameters. This research is significant in understanding the degradation pathways and treatment of toxic phenolic pollutants (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).
Safety and Hazards
The safety information for 2-Chloro-5-fluoro-4-methylphenol includes several hazard statements such as H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
2-chloro-5-fluoro-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLIMOXKGUPYET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-methylphenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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